molecular formula C25H25N3O2 B11468560 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-butoxybenzamide

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-butoxybenzamide

Cat. No.: B11468560
M. Wt: 399.5 g/mol
InChI Key: ITKSZRHETRRRDF-UHFFFAOYSA-N
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Description

The compound you’ve mentioned belongs to the class of benzimidazoles. These heterocyclic compounds have attracted significant interest due to their diverse pharmacological activities. The benzimidazole ring system was initially recognized as an integral part of vitamin B12 and later found to be beneficial in treating parasitic diseases .

Preparation Methods

Synthesis:: The synthesis of benzimidazoles typically involves two steps:

    Construction of the benzene ring-containing 1–2 diamino groups: This step often uses o-phenylenediamine as a starting material.

    Ring closure to form the imidazole ring: The final step in the synthesis of desired benzimidazoles.

Various synthetic routes exist, including condensation with formic acid, trimethyl orthoformate, carbondisulfide, aromatic aldehydes, or aliphatic aldehydes .

Chemical Reactions Analysis

Benzimidazoles undergo several reactions:

    Oxidation: Benzimidazoles can be oxidized to form benzimidazolones.

    Reduction: Reduction of benzimidazoles yields corresponding benzimidazolines.

    Substitution: Substituents can be introduced at positions 2 and 5 of the benzimidazole ring.

Common reagents include formic acid, cyanogen bromide, and various aldehydes .

Scientific Research Applications

Benzimidazoles find applications in:

    Antimicrobial: Some derivatives exhibit potent antimicrobial activity.

    Anticancer: Research explores their potential as anticancer agents.

    Antiviral: Benzimidazoles have been investigated for antiviral properties.

    Anti-inflammatory: Certain derivatives show anti-inflammatory effects.

Mechanism of Action

The specific mechanism of action for N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-butoxybenzamide would depend on its target. benzimidazoles often interact with enzymes, receptors, or cellular pathways to exert their effects.

Comparison with Similar Compounds

While I don’t have information on exact similar compounds, benzimidazoles share structural features with other heterocyclic compounds. Their uniqueness lies in their diverse pharmacological activities.

Properties

Molecular Formula

C25H25N3O2

Molecular Weight

399.5 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-butoxybenzamide

InChI

InChI=1S/C25H25N3O2/c1-3-4-15-30-20-13-11-18(12-14-20)25(29)28-23-16-19(10-9-17(23)2)24-26-21-7-5-6-8-22(21)27-24/h5-14,16H,3-4,15H2,1-2H3,(H,26,27)(H,28,29)

InChI Key

ITKSZRHETRRRDF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)C

Origin of Product

United States

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